molecular formula C20H19BrN4O2 B213761 N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

Numéro de catalogue B213761
Poids moléculaire: 427.3 g/mol
Clé InChI: RZGZEMDYAJOAHD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. BAY 43-9006 was first synthesized in 2001 by scientists at Bayer AG and has since been the subject of numerous scientific studies.

Mécanisme D'action

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 works by inhibiting the activity of several protein kinases that are involved in tumor growth and angiogenesis. Specifically, it inhibits the activity of RAF kinase, which is a key component of the MAPK/ERK signaling pathway that is often dysregulated in cancer cells. By inhibiting RAF kinase, N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 can prevent the activation of downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor growth and angiogenesis in several different types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and psoriasis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 in lab experiments is that it has been extensively studied and is well-characterized, which makes it easier to design experiments and interpret results. However, one limitation is that N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 can have off-target effects on other protein kinases, which can complicate data interpretation.

Orientations Futures

There are several potential future directions for research on N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and reduce side effects. Another area of interest is the identification of biomarkers that could be used to predict response to N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 treatment in different types of cancer. Additionally, there is ongoing research into the use of N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 in combination with other cancer therapies, such as immunotherapy and chemotherapy.

Méthodes De Synthèse

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 involves the reaction of 4-(4-bromo-1H-pyrazol-1-yl)benzylamine with N-(4-acetylamino-3-methylphenyl)acetamide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.

Applications De Recherche Scientifique

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 has been extensively studied for its potential use as a cancer treatment. It has been shown to inhibit the activity of several protein kinases that are involved in tumor growth and angiogenesis, including RAF kinase, VEGFR, and PDGFR. N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 has also been studied for its potential use in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.

Propriétés

Nom du produit

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

Formule moléculaire

C20H19BrN4O2

Poids moléculaire

427.3 g/mol

Nom IUPAC

N-[4-[acetyl(methyl)amino]phenyl]-4-[(4-bromopyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C20H19BrN4O2/c1-14(26)24(2)19-9-7-18(8-10-19)23-20(27)16-5-3-15(4-6-16)12-25-13-17(21)11-22-25/h3-11,13H,12H2,1-2H3,(H,23,27)

Clé InChI

RZGZEMDYAJOAHD-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

SMILES canonique

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.